molecular formula C21H26N2O3 B283446 N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide

N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide

Número de catálogo B283446
Peso molecular: 354.4 g/mol
Clave InChI: HNCQQFVDMDWKKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide, also known as ABP-700, is a novel drug compound that has been developed for the treatment of respiratory depression. This drug has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mecanismo De Acción

N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide works by selectively targeting the μ-opioid receptor, which is responsible for mediating the respiratory depressant effects of opioids. N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide binds to this receptor and activates it, thereby reversing the respiratory depression caused by opioids.
Biochemical and Physiological Effects:
N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide has been shown to have a rapid onset of action and a short duration of effect. It does not produce any significant side effects or adverse reactions. N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide has been shown to increase respiratory rate and tidal volume, which are important parameters for maintaining adequate ventilation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide has several advantages for use in lab experiments. It has a well-defined mechanism of action and produces predictable effects on respiratory function. It can be easily administered and monitored in animal models. However, the limitations of N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide include its limited solubility and stability, which may affect its efficacy in certain experimental conditions.

Direcciones Futuras

There are several future directions for the development of N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide. One potential application is in the treatment of neonatal respiratory depression, which is a major cause of morbidity and mortality in premature infants. N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide may also be useful in the treatment of other respiratory disorders, such as chronic obstructive pulmonary disease (COPD) and sleep apnea. Further research is needed to evaluate the safety and efficacy of N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide in these conditions.
Conclusion:
In conclusion, N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide is a promising drug compound for the treatment of respiratory depression. Its well-defined mechanism of action and predictable effects make it an attractive candidate for use in lab experiments. Clinical trials are currently underway to evaluate its safety and efficacy in humans. Further research is needed to explore its potential applications in other respiratory disorders.

Métodos De Síntesis

The synthesis of N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide involves the reaction of 4-allyloxy-3-methoxybenzaldehyde with 4-aminophenylbutyric acid in the presence of a coupling agent. The resulting product is then subjected to a series of purification steps to obtain the final compound. The synthesis method has been optimized to ensure high yield and purity of the product.

Aplicaciones Científicas De Investigación

N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide has been extensively studied for its potential use in the treatment of respiratory depression. It has been shown to be effective in reversing opioid-induced respiratory depression in preclinical studies. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide in humans.

Propiedades

Fórmula molecular

C21H26N2O3

Peso molecular

354.4 g/mol

Nombre IUPAC

N-[4-[(3-methoxy-4-prop-2-enoxyphenyl)methylamino]phenyl]butanamide

InChI

InChI=1S/C21H26N2O3/c1-4-6-21(24)23-18-10-8-17(9-11-18)22-15-16-7-12-19(26-13-5-2)20(14-16)25-3/h5,7-12,14,22H,2,4,6,13,15H2,1,3H3,(H,23,24)

Clave InChI

HNCQQFVDMDWKKL-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC=C)OC

SMILES canónico

CCCC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC=C)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.